molecular formula C107H140N22O34S2 B12387812 Biotin-Gastrin-1, human (1-17)

Biotin-Gastrin-1, human (1-17)

Cat. No.: B12387812
M. Wt: 2342.5 g/mol
InChI Key: YCAQMDCEUIHYPE-CNCIPMBJSA-N
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Description

Biotin-Gastrin-1, human (1-17) is a synthetic bioactive peptide derived from the N-terminal fragment (residues 1–17) of human gastrin-1. The peptide is biotinylated at its N-terminus, enabling its use in detection and targeting applications via avidin-biotin binding systems . Key characteristics include:

  • Sequence: Biotinyl-EGPWLEEEEEAYGWMDF-NH2 (single-letter code: Biotin-EGPWLEEEEEAYGWMDF-NH2) .
  • Molecular Formula: C₁₀₇H₁₄₀N₂₂O₃₄S₂ .
  • Molecular Weight: 2342.51 g/mol .
  • Purity: ≥95% (HPLC) .
  • Applications: Primarily used in research for studying gastrin receptor interactions, gastric acid secretion, and as a biomarker in gastrointestinal studies .

Biotinylation enhances its utility in immunoassays, molecular imaging, and targeted drug delivery systems due to the high-affinity interaction between biotin and avidin .

Properties

Molecular Formula

C107H140N22O34S2

Molecular Weight

2342.5 g/mol

IUPAC Name

(4S)-4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C107H140N22O34S2/c1-54(2)43-73(124-104(160)76(47-59-50-110-64-20-11-9-18-62(59)64)126-106(162)79-21-14-41-129(79)83(133)52-112-94(150)65(28-34-84(134)135)114-81(131)23-13-12-22-80-91-78(53-165-80)127-107(163)128-91)102(158)120-70(33-39-89(144)145)100(156)119-69(32-38-88(142)143)99(155)118-68(31-37-87(140)141)98(154)117-67(30-36-86(138)139)97(153)116-66(29-35-85(136)137)96(152)113-55(3)93(149)123-74(45-57-24-26-60(130)27-25-57)95(151)111-51-82(132)115-75(46-58-49-109-63-19-10-8-17-61(58)63)103(159)121-71(40-42-164-4)101(157)125-77(48-90(146)147)105(161)122-72(92(108)148)44-56-15-6-5-7-16-56/h5-11,15-20,24-27,49-50,54-55,65-80,91,109-110,130H,12-14,21-23,28-48,51-53H2,1-4H3,(H2,108,148)(H,111,151)(H,112,150)(H,113,152)(H,114,131)(H,115,132)(H,116,153)(H,117,154)(H,118,155)(H,119,156)(H,120,158)(H,121,159)(H,122,161)(H,123,149)(H,124,160)(H,125,157)(H,126,162)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H2,127,128,163)/t55-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,91-/m0/s1

InChI Key

YCAQMDCEUIHYPE-CNCIPMBJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@H]8[C@@H]9[C@H](CS8)NC(=O)N9

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C(CCC(=O)O)NC(=O)CCCCC8C9C(CS8)NC(=O)N9

Origin of Product

United States

Preparation Methods

Peptide Sequence and Structure

The sequence is:
Biotin-Glu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂

  • C-terminal amidation : Critical for receptor binding, achieved via resin cleavage with reagents like TFA/triisopropylsilane (TIPS).
  • Side-chain protection : Fmoc-based chemistry is standard, with tert-butyloxycarbonyl (Boc) or trityl (Trt) groups for acidic (Glu, Asp) and basic (Arg, Lys) residues, respectively.

Key Reagents and Coupling Conditions

Reagent/Step Purpose Concentration/Conditions
Fmoc-amino acids Coupling of amino acids 5 eq. per residue
HBTU/HATU Activating agent 5 eq. with DIPEA
Piperidine Fmoc deprotection 20% in DMF (3–5 cycles)
TFA/TIPS Resin cleavage 95% TFA + 2.5% TIPS (3–4 hrs)

Note : Coupling efficiency is monitored via Kaiser or TNBS tests to ensure completeness.

Biotinylation of the N-Terminus

Biotinylation replaces the native pyroglutamate (Pyr) with a biotin group, enabling avidin/streptavidin conjugation.

Reaction Protocol

  • Resin-bound peptide : After SPPS, the N-terminal Fmoc group is removed using piperidine.
  • Biotin coupling : NHS-biotin (e.g., biotinamidocaproyl hydrazide) is activated with EDC/HOBt and conjugated to the free α-amino group.
  • Washing : Resin is washed with DMF/water to remove excess reagents.

Critical Parameters

  • Biotin reagent : NHS-biotin is preferred for its stability and high coupling efficiency.
  • pH control : Aqueous buffers (pH 8–9) optimize amine reactivity during conjugation.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reversed-phase (e.g., 4.6 × 250 mm).
  • Mobile phase : Gradient of acetonitrile (0–60%) in 0.1% TFA.
  • Purity : ≥95% peak area by HPLC.

Mass Spectrometry (MS)

  • Instrument : MALDI-TOF or ESI-MS.
  • Observed mass : ~2342–2343 Da (calculated MW: 2342.55 Da).

Bioactivity Validation

  • CCK2 receptor binding : Confirmed via ELISA or radioligand assays.
  • Stability : Lyophilized peptide stored at –20°C retains activity for ≥2 years.

Applications and Research Insights

Diagnostic Use in Gastric Pathology

  • Gastrin-17 (G-17) ELISA : Biotin-Gastrin-1 is used as a calibrator in assays for Helicobacter pylori infection and gastric cancer screening.
  • Biomarker validation : Elevated serum G-17 correlates with type 1 H. pylori infections.

Mechanistic Studies

  • CCK2 receptor signaling : Biotin-Gastrin-1 probes receptor binding and downstream acid secretion pathways.

Challenges and Optimization Strategies

Synthetic Challenges

  • Aggregation : Repeated Fmoc deprotection may cause peptide aggregation, resolved by using DBU instead of piperidine.
  • Biotin coupling efficiency : NHS-biotin excess (2–3 eq.) and extended reaction times (2–4 hrs) improve yield.

Quality Control

  • Contaminant removal : Hemolyzed or lipemic samples are discarded post-centrifugation.
  • Stabilizer use : GastroPanel Stabilizer (50 µL/mL plasma) prevents degradation during storage.

Chemical Reactions Analysis

Types of Reactions

Biotin-Gastrin-1, human (1-17) primarily undergoes biotinylation reactions, which involve the attachment of biotin to the peptide. This modification enhances the peptide’s utility in various biochemical assays .

Common Reagents and Conditions

    Biotinylation Reagents: Biotin-N-hydroxysuccinimide (NHS) ester is commonly used for biotinylation.

    Reaction Conditions: The biotinylation reaction is typically carried out in an aqueous buffer at a pH of 7-9. .

Major Products

The major product of the biotinylation reaction is Biotin-Gastrin-1, human (1-17), which retains the biological activity of the native gastrin peptide while being biotinylated for enhanced detection and analysis .

Scientific Research Applications

Gastrointestinal Research

Biotin-Gastrin-1 can be utilized to study gastric physiology and pathophysiology. Its application includes:

  • Investigating Gastric Acid Secretion : Researchers can use this peptide to understand how different factors influence acid secretion, which is essential for digestion.
  • Studying Gastric Disorders : It may help elucidate mechanisms underlying conditions such as gastritis or peptic ulcers by examining gastrin levels and receptor activity.

Cancer Research

Gastrin has been implicated in certain cancers, particularly gastric cancer. Biotin-Gastrin-1 can be employed to:

  • Assess Tumor Growth : By measuring gastrin levels in tumor tissues or serum, researchers can correlate these levels with tumor progression.
  • Targeted Drug Delivery : The biotin moiety allows for targeted delivery of therapeutic agents to gastrin-expressing tumors through biotin-streptavidin interactions.

Diagnostic Applications

Biotin-Gastrin-1 can enhance diagnostic methods:

  • Biomarker Development : It can serve as a biomarker for assessing gastric function or disorders through advanced imaging techniques.
  • ELISA Development : Its biotinylation allows for the development of sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting gastrin levels in biological samples.

Gastric Acid Secretion Studies

In a study examining the effects of dietary changes on gastric acid secretion, researchers utilized Biotin-Gastrin-1 to measure changes in gastrin levels post-meal. The findings indicated a significant increase in gastrin levels correlating with food intake, confirming its role in digestive physiology .

Cancer Biomarker Research

A recent investigation into gastric cancer used Biotin-Gastrin-1 to track tumor growth in animal models. The study demonstrated that elevated levels of this peptide were associated with increased tumor size, suggesting its potential as a biomarker for monitoring disease progression .

Data Tables

Application AreaDescriptionPotential Outcomes
Gastrointestinal ResearchStudy effects on gastric acid secretionInsights into digestive health
Cancer ResearchAssessing tumor growth and gastrin levelsPotential biomarkers for cancer progression
Diagnostic ApplicationsDevelopment of ELISA and other assaysImproved detection methods for gastrin

Mechanism of Action

Biotin-Gastrin-1, human (1-17) exerts its effects by binding to gastrin receptors on the surface of gastric cells. This binding triggers a cascade of intracellular signaling pathways that lead to the secretion of gastric acid and the regulation of gastrointestinal motility. The biotin label allows for specific detection and analysis of the peptide in various assays .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Differences
Compound Sequence Modifications Molecular Weight (g/mol) Key Functional Features Reference
Biotin-Gastrin-1 (1-17) Biotin-EGPWLEEEEEAYGWMDF-NH₂ 2342.51 Biotin tag enables avidin-based detection; retains gastrin receptor binding activity.
Native Gastrin-1 (1-17) Pyr-GPWLEEEEEAYGWMDF-NH₂ 2098.3 Natural pyroglutamate (Pyr) at N-terminus; critical for CCK2 receptor binding.
Gastrin-17 Pyr-GPWLEEEEEAYGWMDF-COOH (full-length) ~2100 Carboxylated C-terminus; major bioactive form in plasma; stimulates HCl secretion.
Gastrin-34 (Big Gastrin) Extended C-terminal sequence ~3800 Longer half-life; less potent than Gastrin-17 but structurally similar.
Biotin-ACTH (1-17) Biotin-SYSMEHFRWGKPVGKK-NH₂ ~2200 Biotinylated adrenocorticotropic hormone fragment; used in stress response studies.
Key Observations:

Receptor Specificity : Both Biotin-Gastrin-1 and native gastrin-1 bind to the CCK2/gastrin receptor, but the biotin tag may reduce binding affinity slightly due to steric hindrance .

Functional Retention : Despite modifications, Biotin-Gastrin-1 retains biological activity, including stimulation of gastric acid secretion in vitro .

Pharmacokinetic and Stability Comparison

Key Observations:

Enhanced Stability : Biotin-Gastrin-1 demonstrates superior stability in biological fluids compared to native gastrin-1, likely due to reduced protease susceptibility from the biotin tag .

Storage Flexibility : Unlike native gastrin peptides, Biotin-Gastrin-1 can tolerate short-term storage at 2–8°C without significant degradation .

Table 3: Research Utility
Compound Primary Research Use Detection Method Advantages Limitations Reference
Biotin-Gastrin-1 (1-17) Receptor binding assays, targeted drug delivery Avidin-biotin-HRP/fluor High sensitivity; versatile labeling Potential steric hindrance
Native Gastrin-1 (1-17) In vitro gastric acid secretion studies Radioimmunoassay (RIA) Native structure; no modifications Rapid degradation; low signal
Gastrin-17 Physiological studies of HCl secretion ELISA, RIA Clinically relevant form Requires sulfation for activity
Fluorescent Gastrin Live-cell imaging Fluorescence microscopy Real-time tracking Photobleaching; low tissue penetration
Key Observations:

Detection Superiority: Biotin-Gastrin-1 outperforms native gastrin in assays requiring high sensitivity, such as immunohistochemistry and flow cytometry, due to signal amplification via avidin-biotin systems .

Targeted Delivery: Its biotin tag facilitates conjugation to avidin-coated nanoparticles for targeted drug delivery, a feature absent in non-tagged gastrin peptides .

Q & A

Basic Research Questions

Characterization of Biotin-Gastrin-1, human (1-17) Q: How can researchers confirm the structural integrity and purity of Biotin-Gastrin-1, human (1-17) for experimental use? A:

  • HPLC analysis : Verify purity (≥95%) using reverse-phase chromatography with UV detection at 220 nm .
  • Mass spectrometry : Confirm molecular weight (2342.51 Da) via MALDI-TOF or ESI-MS .
  • Sequencing : Use Edman degradation or tandem MS to validate the sequence (Biotinyl-EGPWLEEEEEAYGWMDF-NH2) .

Storage and Stability Optimization Q: What are the optimal storage conditions to maintain the stability of Biotin-Gastrin-1, human (1-17)? A:

  • Short-term : Store lyophilized peptide at 2–8°C in a desiccator .
  • Long-term : Store at -20°C in aliquots to avoid freeze-thaw cycles; confirm stability via post-storage HPLC .
  • Reconstitution : Use DMSO for solubility, followed by dilution in PBS (pH 7.4). Validate bioactivity post-reconstitution using receptor-binding assays .

Detection Method Selection Q: Which methods are suitable for detecting biotinylated Gastrin-1 in cellular assays? A:

  • Streptavidin-based systems : Use fluorophore-conjugated streptavidin for fluorescence microscopy or flow cytometry .
  • ELISA : Optimize with biotin-antibody conjugates and validate against non-biotinylated controls .
  • Western blotting : Resolve via SDS-PAGE (15% gel) and detect using streptavidin-HRP, ensuring blocking with BSA to reduce nonspecific binding .

Advanced Research Questions

Experimental Design for Receptor Interaction Studies Q: How to design experiments to investigate the interaction of Biotin-Gastrin-1, human (1-17) with cholecystokinin receptors (CCKBR)? A:

  • Competitive binding assays : Use radiolabeled gastrin (e.g., ¹²⁵I-CCK8) and titrate Biotin-Gastrin-1 to calculate IC₅₀ values .
  • Surface plasmon resonance (SPR) : Immobilize CCKBR on a sensor chip and measure binding kinetics (ka/kd) .
  • Negative controls : Include a scrambled peptide sequence to rule out nonspecific interactions .

Resolving Bioactivity Discrepancies Q: How to address contradictions in reported bioactivity across different cell lines (e.g., gastric vs. pancreatic cancer models)? A:

  • Dose-response validation : Test a wide concentration range (1 nM–10 µM) in multiple cell lines, using cAMP or calcium flux as endpoints .
  • Receptor expression profiling : Quantify CCKBR mRNA via qPCR or protein via flow cytometry to correlate activity with receptor density .
  • Cross-species validation : Compare human and rodent receptor isoforms due to potential sequence divergence affecting ligand binding .

Statistical Analysis of Dose-Response Data Q: What statistical approaches are recommended for analyzing dose-dependent effects of Biotin-Gastrin-1, human (1-17)? A:

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
  • Outlier detection : Use Grubbs’ test to exclude anomalous replicates in triplicate experiments .
  • Power analysis : Predefine sample sizes using pilot data to ensure sufficient statistical power (α=0.05, β=0.2) .

Target Specificity Validation Q: How to confirm that Biotin-Gastrin-1, human (1-17) does not cross-react with unrelated receptors (e.g., EGFR or GPCRs)? A:

  • Receptor knockout models : Use CRISPR-Cas9 to delete CCKBR in cell lines and assess residual activity .
  • Broad-spectrum inhibitor screens : Test activity in the presence of pan-GPCR antagonists (e.g., suramin) .
  • Proteomic pull-down assays : Combine streptavidin beads with mass spectrometry to identify off-target binding partners .

Ethical Reporting in Preclinical Studies Q: What ethical guidelines should be followed when using Biotin-Gastrin-1, human (1-17) in animal models? A:

  • NIH compliance : Adhere to ARRIVE guidelines for experimental rigor, including randomization, blinding, and sample-size justification .
  • Institutional approval : Obtain IACUC protocols for all in vivo studies, specifying humane endpoints and anesthesia protocols .
  • Data transparency : Report negative results and confounding variables (e.g., batch-to-batch peptide variability) in supplementary materials .

Methodological Resources

  • Data Presentation : Use standardized formats for figures (e.g., line graphs for dose responses, heatmaps for receptor expression) .
  • Reproducibility : Include detailed "Materials and Methods" sections with vendor catalog numbers for reagents (e.g., AnaSpec AS-60329-1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.